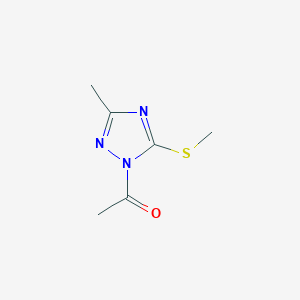![molecular formula C9H6INO2 B12869568 1-(6-Iodobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869568.png)
1-(6-Iodobenzo[d]oxazol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Iodobenzo[d]oxazol-2-yl)ethanone is a chemical compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of iodine in the structure makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(6-Iodobenzo[d]oxazol-2-yl)ethanone typically involves the iodination of benzo[d]oxazole derivatives. One common method includes the reaction of 2-aminophenol with acetic anhydride to form 2-acetylaminophenol, which is then cyclized to form benzo[d]oxazole. The iodination of benzo[d]oxazole can be achieved using iodine and a suitable oxidizing agent under controlled conditions.
Chemical Reactions Analysis
1-(6-Iodobenzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include iodine, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(6-Iodobenzo[d]oxazol-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Iodobenzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets. The presence of the iodine atom allows for unique interactions with biological molecules, potentially leading to the inhibition of certain enzymes or pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1-(6-Iodobenzo[d]oxazol-2-yl)ethanone can be compared with other oxazole derivatives such as:
1-(Benzo[d]oxazol-2-yl)ethanone: Lacks the iodine atom, making it less reactive in certain chemical reactions.
2-Acetyl oxazole: Similar structure but different substitution pattern, leading to different chemical and biological properties.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct reactivity and potential biological activities.
Properties
Molecular Formula |
C9H6INO2 |
|---|---|
Molecular Weight |
287.05 g/mol |
IUPAC Name |
1-(6-iodo-1,3-benzoxazol-2-yl)ethanone |
InChI |
InChI=1S/C9H6INO2/c1-5(12)9-11-7-3-2-6(10)4-8(7)13-9/h2-4H,1H3 |
InChI Key |
GXHFHSKEEPJGTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(O1)C=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


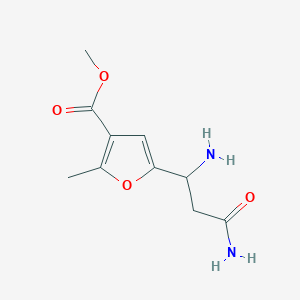
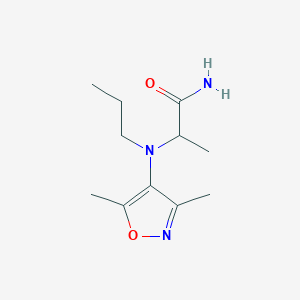
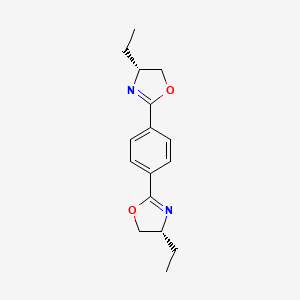
![Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)](/img/structure/B12869510.png)
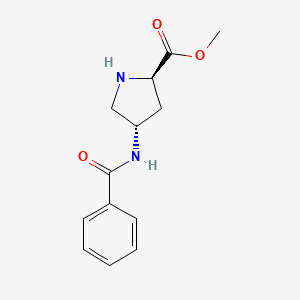
![5-(4-(Benzyloxy)-3-methoxyphenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one](/img/structure/B12869519.png)
![4-([1,1'-Biphenyl]-4-yl)-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12869526.png)
![Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)](/img/structure/B12869528.png)
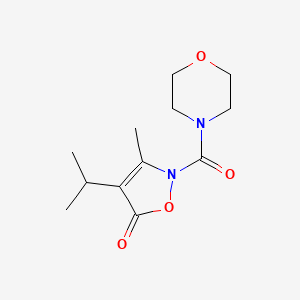
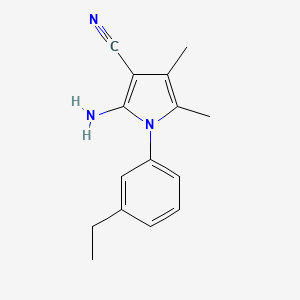
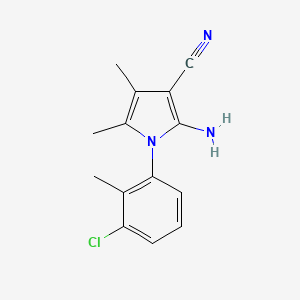
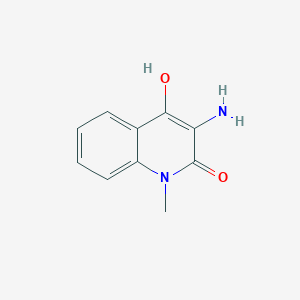
![Dicyclohexyl(6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine](/img/structure/B12869556.png)
